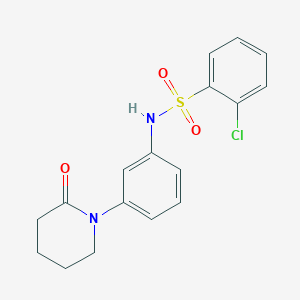

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

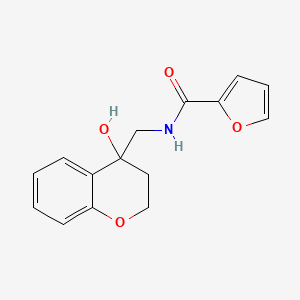

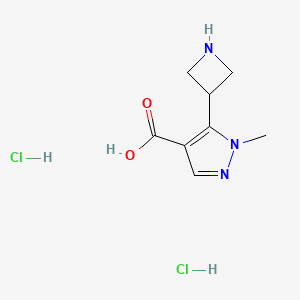

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and an eight-step procedure has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis

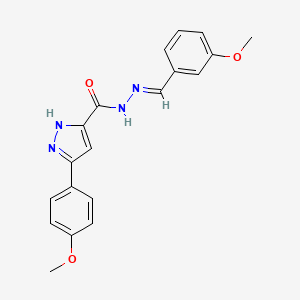

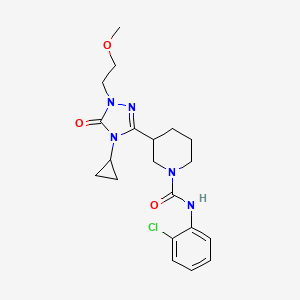

Apixaban is a small-molecule, selective FXa inhibitor. It is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban include the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . This reaction occurs under a CO2 atmosphere and results in the construction of two lactams .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Wissenschaftliche Forschungsanwendungen

Anticoagulant Activity

- Animal Studies : Preclinical studies in animal models show dose-dependent antithrombotic efficacy without excessive bleeding risk .

Antiparasitic Potential

Recent research suggests that this compound may have antiparasitic activity:

- Leishmaniasis : Molecular simulations indicate potent in vitro antipromastigote activity, making it a potential candidate for treating leishmaniasis .

Antifungal Properties

The compound has shown promise against fungal pathogens:

Coagulation Factor Xa Inhibition

The bicyclic dihydropyrazolopyridinone scaffold allows incorporation of multiple P1 moieties with subnanomolar binding affinities for blood coagulation factor Xa .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit factor xa (fxa), a key enzyme in the coagulation cascade .

Mode of Action

Compounds with similar structures have been shown to act as competitive inhibitors of their targets, binding to the active site and preventing the normal substrate from interacting with the target .

Biochemical Pathways

Similar compounds have been shown to reduce thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions .

Result of Action

Similar compounds have been shown to have antithrombotic efficacy in pre-clinical studies .

Action Environment

Similar compounds have been shown to maintain their antithrombotic activity without excessive increases in bleeding times when added on top of other drugs like aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVBTFMMXCPDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)

![Benzo[d][1,3]dioxol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2568739.png)

![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)

![N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2568745.png)

![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)

![(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2568757.png)